Cas no 921576-81-0 (5-ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

5-Ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolopyridine-based compound with a carboxamide functional group. Its structure incorporates a trifluoromethylphenyl moiety, which enhances lipophilicity and metabolic stability, making it a potential candidate for pharmaceutical applications. The presence of the ethyl and phenyl substituents may contribute to improved binding affinity in target interactions. This compound is of interest in medicinal chemistry due to its scaffold, which is often associated with bioactivity in CNS and enzyme modulation. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. Suitable for research in drug discovery, it offers a balanced profile of solubility and stability under physiological conditions.
5-ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide structure
921576-81-0 structure
Product name:5-ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide
CAS No:921576-81-0
MF:C22H17F3N4O2
MW:426.391195058823
CID:6086555
PubChem ID:18570327

5-ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide
    • 2H-Pyrazolo[4,3-c]pyridine-7-carboxamide, 5-ethyl-3,5-dihydro-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-
    • CCG-328537
    • 5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide
    • 5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
    • 921576-81-0
    • F2248-0208
    • AKOS024631079
    • 5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
    • Inchi: 1S/C22H17F3N4O2/c1-2-28-12-17(20(30)26-15-10-8-14(9-11-15)22(23,24)25)19-18(13-28)21(31)29(27-19)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,26,30)
    • InChI Key: YSYKARUYXKUXHL-UHFFFAOYSA-N
    • SMILES: C1N(CC)C=C(C(NC2=CC=C(C(F)(F)F)C=C2)=O)C2=NN(C3=CC=CC=C3)C(=O)C=12

Computed Properties

  • Exact Mass: 426.13036028g/mol
  • Monoisotopic Mass: 426.13036028g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 819
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 65Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • pka: 12.01±0.70(Predicted)

5-ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2248-0208-75mg
5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921576-81-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2248-0208-1mg
5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921576-81-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2248-0208-50mg
5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921576-81-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2248-0208-3mg
5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921576-81-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2248-0208-4mg
5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921576-81-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2248-0208-25mg
5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921576-81-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2248-0208-2μmol
5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921576-81-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2248-0208-10μmol
5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921576-81-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2248-0208-5mg
5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921576-81-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2248-0208-5μmol
5-ethyl-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921576-81-0 90%+
5μl
$63.0 2023-05-16

Additional information on 5-ethyl-3-oxo-2-phenyl-N-4-(trifluoromethyl)phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide

5-Ethyl-3-Oxo-2-Phenyl-N-(4-Trifluoromethyl)Phenyl-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS No. 921576-81-0)

5-Ethyl-3-Oxo-2-Phenyl-N-(4-Trifluoromethyl)Phenyl-Pyrazolo[4,3-c]Pyridine-7-Carboxamide, also known by its CAS registry number CAS No. 921576-81-0, is a complex organic compound with a unique structure that combines a pyrazolopyridine core with various substituents. This compound has garnered significant attention in recent years due to its potential applications in the field of medicinal chemistry and drug discovery. The molecule's structure features a pyrazolo[4,3-c]pyridine ring system, which is a fused bicyclic structure consisting of a pyrazole and a pyridine ring. This core is further substituted with an ethyl group at the 5-position, a phenyl group at the 2-position, and a carboxamide group at the 7-position. The carboxamide group is connected to a phenyl ring that bears a trifluoromethyl substituent at the para position.

The synthesis of this compound involves a series of carefully designed organic reactions, including coupling reactions, oxidations, and cyclizations. Researchers have employed various strategies to construct the pyrazolo[4,3-c]pyridine core, often starting from simple precursors like o-amino phenols or other nitrogen-containing aromatic compounds. The introduction of the trifluoromethyl group at the para position of the phenyl ring is typically achieved through electrophilic substitution reactions or through the use of pre-substituted aromatic rings.

Recent studies have highlighted the potential of this compound as a modulator of specific biological targets. For instance, research has shown that the pyrazolo[4,3-c]pyridine core can interact with certain G-protein coupled receptors (GPCRs), making it a promising candidate for drug development in conditions such as inflammation and neurological disorders. The trifluoromethyl group on the phenyl ring contributes to the compound's lipophilicity and stability, enhancing its pharmacokinetic properties.

In addition to its potential therapeutic applications, this compound has also been investigated for its role in chemical biology. Its structure allows for further functionalization at various positions, enabling researchers to explore its versatility as a scaffold for drug design. For example, modifications to the ethyl or phenyl groups could lead to derivatives with improved bioavailability or selectivity for specific targets.

The development of efficient synthetic routes for this compound has been another area of active research. Traditional methods often involve multi-step syntheses with low yields and harsh reaction conditions. However, recent advancements in catalytic methods and asymmetric synthesis have opened up new possibilities for constructing this molecule more efficiently. These improvements not only enhance the scalability of production but also reduce environmental impact.

Furthermore, computational studies have played a crucial role in understanding the molecular interactions of this compound with biological targets. Molecular docking simulations and quantum mechanical calculations have provided insights into how the substituents on the molecule influence its binding affinity and selectivity. These computational tools have been instrumental in guiding experimental efforts toward optimizing the compound's pharmacological properties.

In conclusion, 5-Ethyl-3-Oxo-2-Phenyl-N-(4-Trifluoromethyl)Phenyl-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS No. 921576-81-) represents a fascinating example of how structural complexity can be harnessed to create molecules with significant therapeutic potential. As research continues to uncover new applications and optimize synthetic methods for this compound, it holds promise as a valuable tool in both academic research and industrial drug development.

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